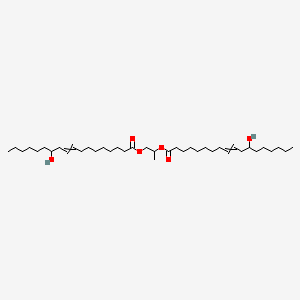

2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate

CAS No.: 56414-56-3

Cat. No.: VC18445349

Molecular Formula: C39H72O6

Molecular Weight: 637.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56414-56-3 |

|---|---|

| Molecular Formula | C39H72O6 |

| Molecular Weight | 637.0 g/mol |

| IUPAC Name | 2-(12-hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate |

| Standard InChI | InChI=1S/C39H72O6/c1-4-6-8-22-28-36(40)30-24-18-14-10-12-16-20-26-32-38(42)44-34-35(3)45-39(43)33-27-21-17-13-11-15-19-25-31-37(41)29-23-9-7-5-2/h18-19,24-25,35-37,40-41H,4-17,20-23,26-34H2,1-3H3 |

| Standard InChI Key | OMERZWZBMKPVFL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(12-hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate, reflecting its diester configuration. Each ricinoleic acid moiety (C₁₈H₃₄O₃) is esterified to a propyl backbone, resulting in a molecular formula of C₃₉H₇₂O₈ and a molecular weight of 637.0 g/mol . The propyl group serves as the central scaffold, with ester linkages at the 1- and 2-positions, while the 12-hydroxy and 9-unsaturated features of the fatty acid chains contribute to its polar and amphiphilic character .

Structural Characteristics

The compound’s structure comprises:

-

Two ricinoleic acid units: Each containing a hydroxyl group at carbon 12 and a cis double bond at carbon 9–10 .

-

Propyl backbone: A three-carbon chain providing esterification sites for the fatty acids.

The presence of multiple hydroxyl groups and unsaturated bonds introduces steric hindrance and conformational flexibility, complicating 3D structural modeling . Computational analyses suggest that the molecule’s rotatable bonds and non-planar geometry limit its crystallinity, favoring liquid or semi-solid states at room temperature .

Spectroscopic Identifiers

Key spectroscopic and chromatographic identifiers include:

These identifiers facilitate database searches and structural comparisons with related esters.

Synthesis and Natural Occurrence

Natural Sources

Physicochemical Properties

Limited experimental data are available for this specific diester, but properties can be inferred from related compounds:

Biological and Toxicological Profile

Toxicity Considerations

No acute or chronic toxicity data are available for this specific diester. Related ricinoleate esters exhibit low toxicity (LD₅₀ > 2,000 mg/kg in rodents), but allergenic potential via skin contact remains a concern .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume